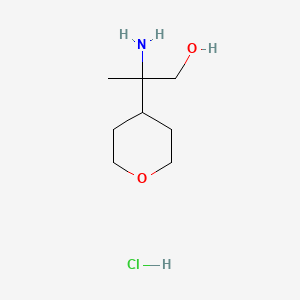
1-Aminocyclopropane-1-carbohydrazide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminocyclopropane-1-carbohydrazide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene.
Méthodes De Préparation
The synthesis of 1-aminocyclopropane-1-carbohydrazide dihydrochloride typically involves the reaction of 1-aminocyclopropane-1-carboxylic acid with hydrazine, followed by the formation of the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
1-Aminocyclopropane-1-carbohydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. .
Applications De Recherche Scientifique
1-Aminocyclopropane-1-carbohydrazide dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in studying the biosynthesis of ethylene and its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-aminocyclopropane-1-carbohydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. In plants, it is involved in the biosynthesis of ethylene, a hormone that regulates various aspects of growth and development. The compound acts by modulating the activity of enzymes involved in ethylene biosynthesis, leading to changes in ethylene levels and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
1-Aminocyclopropane-1-carbohydrazide dihydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: A precursor in ethylene biosynthesis.
1-Aminocyclobutane-1-carboxylic acid: An analog with similar properties but different structural features.
α-Aminoisobutyric acid:
Propriétés
Formule moléculaire |
C4H11Cl2N3O |
|---|---|
Poids moléculaire |
188.05 g/mol |
Nom IUPAC |
1-aminocyclopropane-1-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C4H9N3O.2ClH/c5-4(1-2-4)3(8)7-6;;/h1-2,5-6H2,(H,7,8);2*1H |
Clé InChI |
KLQGHBBCRYJOOR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)NN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)




![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)




![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)
![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
